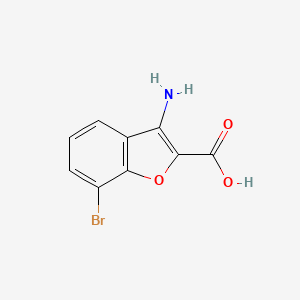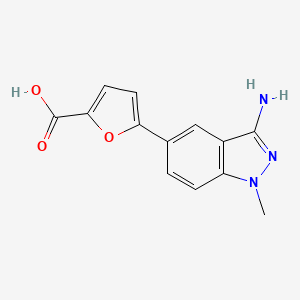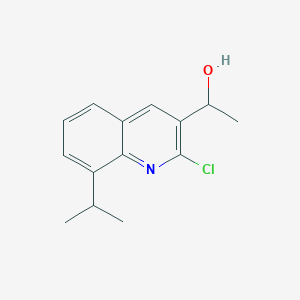
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chloro group at the 2-position, an isopropyl group at the 8-position, and an ethanol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Substitution Reactions: The chloro and isopropyl groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reduction: The final step involves the reduction of the quinoline derivative to introduce the ethanol group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: LiAlH₄ or NaBH₄ in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-microbial, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of quinoline derivatives.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical biological pathways, thereby exerting its therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Interfering with DNA/RNA: It can intercalate into DNA or RNA, disrupting their function and leading to cell death in the case of anti-cancer activity.
Comparison with Similar Compounds
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the isopropyl and ethanol groups, making it less versatile in biological applications.
8-Isopropylquinoline: Lacks the chloro and ethanol groups, which may reduce its efficacy in certain applications.
Quinoline-3-ethanol: Lacks the chloro and isopropyl groups, affecting its chemical reactivity and biological activity.
The unique combination of chloro, isopropyl, and ethanol groups in this compound enhances its chemical reactivity and broadens its range of applications in scientific research and industry.
Properties
Molecular Formula |
C14H16ClNO |
|---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
1-(2-chloro-8-propan-2-ylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C14H16ClNO/c1-8(2)11-6-4-5-10-7-12(9(3)17)14(15)16-13(10)11/h4-9,17H,1-3H3 |
InChI Key |
GKYGMJSXWHEHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


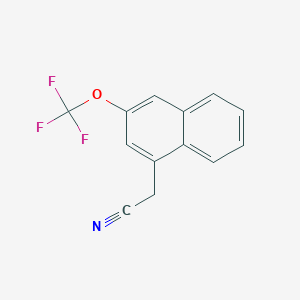

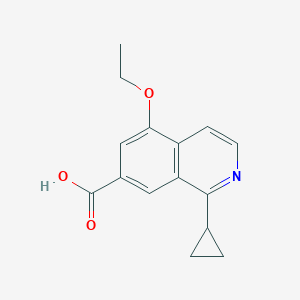
![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
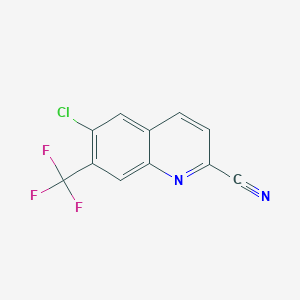
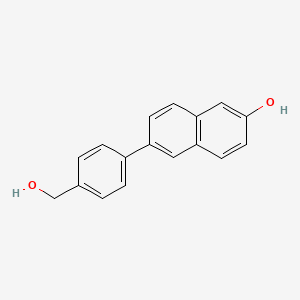
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B11860799.png)
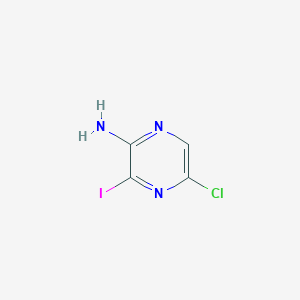
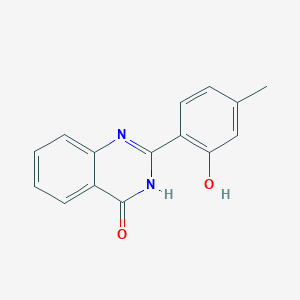
![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)
![6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860836.png)
